Cyclohexyl(phenyl)methanol
Overview
Description
Cyclohexyl(phenyl)methanol is an organic compound with the molecular formula C13H18O . It is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group . The compound is a colorless liquid, although commercial samples can appear yellow .
Synthesis Analysis
Cyclohexyl(phenyl)methanol can be produced by various processes. One of the methods includes the hydrogenation of phenol . Another method involves the Fries rearrangement of phenyl cyclohexanecarboxylate with aluminium chloride .
Molecular Structure Analysis
The molecular structure of Cyclohexyl(phenyl)methanol consists of a cyclohexane ring attached to a phenyl group through a methanol group . The average mass of the molecule is 190.281 Da and the monoisotopic mass is 190.135757 Da .
Chemical Reactions Analysis
Cyclohexyl(phenyl)methanol can undergo various chemical reactions. For instance, cyclohexanol, a related compound, can be oxidized to form cyclohexanone using oxidizing agents such as potassium permanganate or chromic acid .
Physical And Chemical Properties Analysis
Cyclohexyl(phenyl)methanol has a molecular weight of 190.29 . It is a solid at room temperature . The InChI code for the compound is 1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 .
Scientific Research Applications
Application in Biomass Conversion
- Summary of the Application: Cyclohexylmethanol is used in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . This process is part of the broader field of biomass conversion, where organic materials are transformed into fuels, chemicals, and polymers.
- Methods of Application: The process involves the depolymerisation of lignin, which produces a mixture of aromatic compounds. These compounds undergo a hydrodeoxygenation/-hydrogenation reaction to produce cyclohexanols, cyclohexanones, and cyclohexanes . The nature of the catalytic support, reaction conditions (temperature and H2 pressure)/medium, active metallic sites, and mechanistic paths are evaluated in-depth for this process .
- Results or Outcomes: The selective preparation of cyclohexanols from lignin-based phenolic compounds is a potential pathway for the production of polymer and fuel intermediates . This process contributes to the development of sustainable and renewable sources of organic carbon .
Application in Synthesis of Methanones
- Summary of the Application: Cyclohexyl(phenyl)methanol is used in the synthesis of various methanones . Methanones are a class of organic compounds that contain a carbonyl group (C=O) bonded to two hydrocarbon groups. They are used in various chemical reactions due to their reactivity.
- Methods of Application: The synthesis of methanones involves the reaction of cyclohexanecarbonyl chloride with different phenols in the presence of aluminium chloride . The reaction conditions, such as temperature and time, can vary depending on the specific methanone being synthesized .
- Results or Outcomes: The synthesis of methanones from Cyclohexyl(phenyl)methanol provides a variety of compounds that can be used in further chemical reactions . These compounds have potential applications in the synthesis of pharmaceuticals, agrochemicals, and materials .
Safety And Hazards
properties
IUPAC Name |
cyclohexyl(phenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYKZBKCLHBUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872858 | |
Record name | Cyclohexyl(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(phenyl)methanol | |
CAS RN |
945-49-3 | |
Record name | α-Cyclohexylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanol, cyclohexylphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 945-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexyl(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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